2,2,4-Trimethylhexane
Overview
Description
2,2,4-Trimethylhexane is an organic compound with the molecular formula C₉H₂₀. It is a branched alkane and is one of the isomers of nonane. This compound is known for its use in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of larger hydrocarbons, which results in the formation of various branched alkanes, including this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process can lead to the formation of various oxygenated compounds, including alcohols, ketones, and carboxylic acids.
Reduction: Although less common, this compound can be reduced under specific conditions, often involving hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Chlorine or bromine, light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes with fewer carbon atoms.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,2,4-Trimethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: It serves as a solvent in various biological assays and experiments.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve other non-polar substances, making it an effective solvent. Its branched structure also influences its boiling and melting points, which are critical for its applications in various industrial processes.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with similar properties but a different molecular structure.
2,3,4-Trimethylpentane: Similar in structure but with different branching.
2,2,4-Trimethylheptane: A longer chain alkane with similar branching.
Uniqueness: 2,2,4-Trimethylhexane is unique due to its specific branching pattern, which gives it distinct physical and chemical properties compared to its isomers. Its boiling point, melting point, and reactivity can differ significantly from other branched alkanes, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,2,4-trimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPEBDOGXRMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868211 | |
Record name | 2,2,4-Trimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,4-Trimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14610 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
15.9 [mmHg] | |
Record name | 2,2,4-Trimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14610 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16747-26-5 | |
Record name | 2,2,4-Trimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16747-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-Trimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4-Trimethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-trimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,4-TRIMETHYLHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L13E286X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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